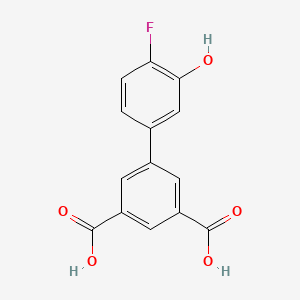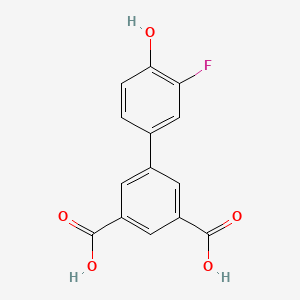
4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% (4-DFP-3-FP) is a fluorinated phenolic compound that has been the subject of numerous scientific studies due to its potential applications in a variety of fields. In particular, 4-DFP-3-FP has been studied for its potential use in synthetic organic chemistry, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% has been studied for its potential applications in a variety of scientific fields. In particular, it has been studied for its potential use in synthetic organic chemistry, as a bioactive compound, and as a potential therapeutic agent. Additionally, 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% has been studied for its potential use in drug delivery, as a catalyst in organic synthesis, and as a potential antioxidant.
Mechanism of Action
The exact mechanism of action of 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is believed that the compound acts by binding to certain proteins and enzymes, which may lead to changes in the activity of these proteins and enzymes. Additionally, 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% are not yet fully understood. However, studies have shown that 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% may have anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% may have the potential to modulate the activity of certain enzymes and proteins, which may lead to changes in the activity of these proteins and enzymes.
Advantages and Limitations for Lab Experiments
4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% has several advantages for use in lab experiments. For example, the compound is relatively easy to synthesize and is stable in a variety of conditions. Additionally, the compound has a low toxicity profile, making it safe to use in lab experiments. However, 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% also has some limitations. For example, the compound is not water-soluble, making it difficult to use in certain experiments. Additionally, the compound is not commercially available, making it difficult to obtain for use in experiments.
Future Directions
There are several potential future directions for the study of 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%. For example, further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to investigate the compound’s potential applications in drug delivery, as a catalyst in organic synthesis, and as an antioxidant. Additionally, research is needed to explore the potential of 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% as a therapeutic agent. Finally, further research is needed to investigate the potential of 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% to modulate the activity of certain proteins and enzymes.
Synthesis Methods
4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% is synthesized via a two-step process. In the first step, a dicarboxylic acid is reacted with a fluorinated phenol and a base catalyst to form a dicarboxylic acid ester. In the second step, the dicarboxylic acid ester is reacted with a base to form 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%. This method of synthesis is relatively simple and efficient, making it an attractive choice for synthesizing 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%.
properties
IUPAC Name |
5-(2-fluoro-4-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO5/c15-12-6-10(16)1-2-11(12)7-3-8(13(17)18)5-9(4-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVMFKGBQFZZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684532 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-63-1 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6374999.png)

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375011.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375015.png)

